SALICYLIC ACID-RING-UL-14C
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Overview
Description
Salicylic acid-ring-UL-14C: is a radiolabeled compound where the carbon atoms in the benzene ring of salicylic acid are replaced with carbon-14 isotopes. This compound is primarily used in scientific research, particularly in studies involving radiolabeling and tracing due to its radioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of salicylic acid-ring-UL-14C involves the incorporation of carbon-14 isotopes into the benzene ring of salicylic acid. This is typically achieved by reacting salicylic acid with a carbon-14 labeled precursor under specific conditions. The reaction conditions must be carefully controlled to ensure the correct incorporation of the carbon-14 isotopes .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle radioactive materials safely. The reaction is conducted in a controlled environment to prevent contamination and ensure the safety of the workers .
Chemical Reactions Analysis
Types of Reactions: : Salicylic acid-ring-UL-14C undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of salicylic acid to other oxidized products.
Reduction: Reduction reactions can convert salicylic acid to its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in the molecule with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of salicylic acid can produce compounds like catechol and quinones .
Scientific Research Applications
Salicylic acid-ring-UL-14C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the pathways of salicylic acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of salicylic acid in the body.
Industry: Applied in the development of new materials and products, particularly in the field of radiolabeling
Mechanism of Action
The mechanism of action of salicylic acid-ring-UL-14C is similar to that of non-labeled salicylic acid. It exerts its effects by inhibiting the production of certain enzymes and proteins involved in inflammation and pain. The radiolabeled carbon-14 allows researchers to trace the compound’s pathway and interactions within biological systems, providing valuable insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: The non-labeled version of the compound.
Aspirin (acetylsalicylic acid): A derivative of salicylic acid used as an analgesic and anti-inflammatory agent.
Methyl salicylate: Another derivative used in topical pain relief products.
Uniqueness: : Salicylic acid-ring-UL-14C is unique due to its radiolabeled carbon-14 isotopes, which make it particularly useful for tracing and studying the pathways and interactions of salicylic acid in various systems. This property sets it apart from other similar compounds that do not have radiolabeling .
Properties
CAS No. |
115918-62-2 |
---|---|
Molecular Formula |
C7H6O3 |
Molecular Weight |
150.075 |
IUPAC Name |
2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1+2,2+2,3+2,4+2,5+2,6+2 |
InChI Key |
YGSDEFSMJLZEOE-YROCTSJKSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
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